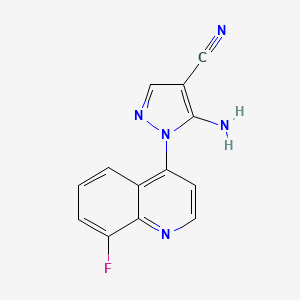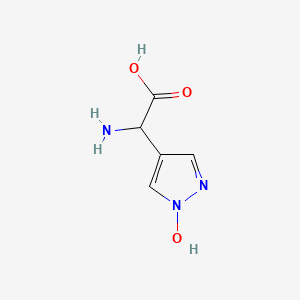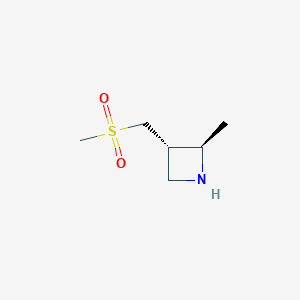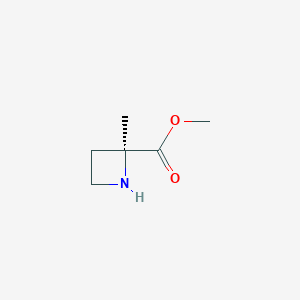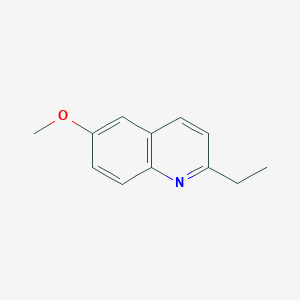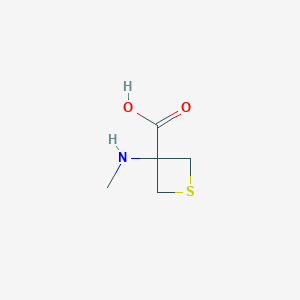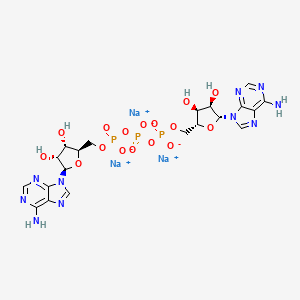
P1-(5'-Adenosyl) P3-(5'-adenosyl) triphosphate sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt: is a compound that plays a significant role in the biosynthesis of adenosine triphosphate (ATP). It is an intermediate in ATP biosynthesis and acts as a cofactor for enzymes such as adenylate kinase and pyruvate kinase . This compound is also known for its involvement in various biochemical processes within the human body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt involves the condensation of ATP with 5-AMP. This reaction is catalyzed by synthetase enzymes and is reversible. Phosphohydrolases can hydrolyze ATP to AMP and inorganic phosphate, facilitating the synthesis of this compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves enzymatic reactions under controlled conditions to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt undergoes various biochemical reactions, including hydrolysis and phosphorylation. It can be hydrolyzed by phosphohydrolases to produce AMP and inorganic phosphate .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include ATP, 5-AMP, and specific enzymes such as synthetase and phosphohydrolases. The reactions typically occur under physiological conditions, such as in human serum .
Major Products: The major products formed from the reactions involving this compound are AMP and inorganic phosphate .
Aplicaciones Científicas De Investigación
P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt has several scientific research applications:
Mecanismo De Acción
The mechanism of action of P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt involves its role as an intermediate in ATP biosynthesis. It acts as a cofactor for enzymes such as adenylate kinase and pyruvate kinase, facilitating the transfer of phosphate groups and the synthesis of ATP . The molecular targets include these enzymes and the pathways involved in cellular energy metabolism .
Comparación Con Compuestos Similares
P1,P3-Di(adenosine-5’) triphosphate ammonium salt: This compound is a member of the diadenosine oligophosphate family and acts as a signaling molecule.
P1,P4-Di(adenosine-5’) tetraphosphate ammonium salt: Another member of the diadenosine oligophosphate family, used in similar biochemical applications.
Uniqueness: P1-(5’-Adenosyl) P3-(5’-adenosyl) triphosphate sodium salt is unique due to its specific role as an intermediate in ATP biosynthesis and its function as a cofactor for key metabolic enzymes. This distinguishes it from other similar compounds that may have different roles or act as signaling molecules .
Propiedades
Fórmula molecular |
C20H24N10Na3O16P3 |
|---|---|
Peso molecular |
822.4 g/mol |
Nombre IUPAC |
trisodium;bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C20H27N10O16P3.3Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26);;;/q;3*+1/p-3/t7-,8-,11-,12-,13-,14-,19-,20-;;;/m1.../s1 |
Clave InChI |
KLGXLKOLVMIYPW-JJCYRVQFSA-K |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


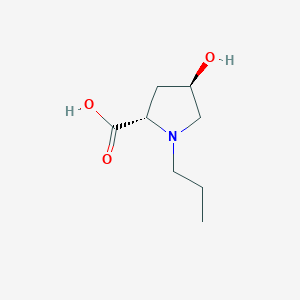
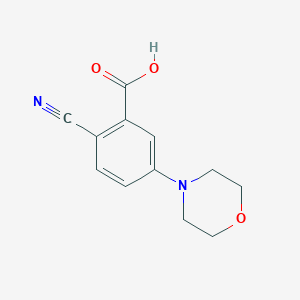
![tetralithium;[[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12859695.png)


